1,4-Dichloro-2,5-bis(dichloromethyl)benzene

Organic Synthesis Process Chemistry Chlorination

Avoid synthesis failures: not all dichloromethyl benzenes are interchangeable. 1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC) delivers 68% chlorine by weight—17% more halogen than non-chlorinated analogs—yielding superior flame retardancy with lower loading. Its ring-Cl atoms boost polymer rigidity and solubility, critical for transparent, flexible films in electronics/aerospace. Ton-scale synthesis validated (73% yield) ensures reliable supply. Choose DDC for proven performance in poly(amide-imide)s and hydrophobic coatings. Request a quote.

Molecular Formula C8H4Cl6
Molecular Weight 312.8 g/mol
CAS No. 41999-84-2
Cat. No. B1363544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-2,5-bis(dichloromethyl)benzene
CAS41999-84-2
Molecular FormulaC8H4Cl6
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)C(Cl)Cl)Cl)C(Cl)Cl
InChIInChI=1S/C8H4Cl6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,7-8H
InChIKeyAYFZLXIPQYMONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dichloro-2,5-bis(dichloromethyl)benzene (CAS 41999-84-2): Technical Specifications and Procurement Baseline


1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC), also designated as 1,4-bis(dichloromethyl)-2,5-dichlorobenzene or 2,5,alpha,alpha,alpha',alpha'-hexachloro-p-xylene [1], is a hexachlorinated aromatic compound with the molecular formula C8H4Cl6 and a molecular weight of 312.84 g/mol [2]. This compound is characterized by a benzene ring substituted at the 1 and 4 positions with chlorine atoms and at the 2 and 5 positions with dichloromethyl (-CHCl2) groups . It is a crystalline solid at ambient temperature, exhibiting a melting point between 72.0°C and 74.0°C and a high predicted boiling point of approximately 341.2°C at 760 mmHg [3][4]. The compound is primarily utilized as a building block in advanced polymer synthesis, serving as a monomer for poly(amide-imide)s and as a precursor in the development of flame retardant materials and high-performance coatings .

Why 1,4-Dichloro-2,5-bis(dichloromethyl)benzene Cannot Be Simply Substituted with Analogous Dichloromethyl Benzene Derivatives


The assumption that dichloromethyl-substituted benzenes are interchangeable due to their shared reactive groups is a critical misconception that can lead to significant failures in both synthesis and material performance. The specific substitution pattern and additional ring substituents on 1,4-dichloro-2,5-bis(dichloromethyl)benzene (DDC) fundamentally alter its physical and chemical behavior compared to its non-chlorinated analogs. For instance, the presence of the two chlorine atoms on the ring significantly increases the molecular weight to 312.84 g/mol and the chlorine content to ~68% by weight, compared to 243.95 g/mol and ~58% chlorine for 1,4-bis(dichloromethyl)benzene (DCB) [1][2]. This difference directly impacts the compound's density, melting point, and, most importantly, its reactivity and the properties of the resulting polymers or final products . Substituting DDC with a simpler analog like DCB would not only alter the stoichiometry of a reaction but also produce a polymer or material with a fundamentally different chlorine content, thermal stability, and solubility profile, thereby invalidating any established process or performance specification .

Quantitative Evidence Guide: Benchmarking 1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC) Against Key Comparators


Scalable Synthesis of DDC: 73% Yield in a Ton-Scale Process Versus Multi-Step, Low-Yield Routes for Analogs

A recent, industrially-relevant study has established a robust, ton-scale synthesis for 1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC) with a controlled 73% isolated yield . This is a significant advancement compared to the synthesis of non-chlorinated analogs, such as 1,4-bis(dichloromethyl)benzene (DCB), which often requires multi-step sequences and can suffer from low overall yields and difficult purification, as noted in prior art . The DDC process achieves high selectivity directly from 1,4-dichloro-2,5-dimethylbenzene using a free-radical initiator, overcoming the complex selectivity issues that previously hindered its production [1]. This validated, high-yield, one-step process provides a reliable and cost-effective supply chain for DDC that is not well-established for many of its structural analogs.

Organic Synthesis Process Chemistry Chlorination Scalability

Enhanced Thermal Stability: DDC's 72-74°C Melting Point Compared to Liquid Analogs at Room Temperature

The physical state and thermal properties of 1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC) are a key differentiator. DDC is a solid at room temperature with a melting point of 72.5-74.0°C [1]. In contrast, 1,2-bis(dichloromethyl)benzene (CAS 25641-99-0), an ortho-substituted analog, is a liquid at room temperature . This fundamental difference in physical state has direct implications for storage, handling, and formulation. The higher melting point of DDC, resulting from its para-substitution pattern and higher molecular symmetry, simplifies long-term storage as a stable, non-volatile solid and reduces the risk of spillage or contamination associated with liquid handling. Its high boiling point of 341.2°C also indicates low volatility and high thermal stability during processing .

Physical Chemistry Material Science Thermal Properties Formulation

Superior Chlorine Content: 68% Halogen Loading in DDC Versus 58% in 1,4-Bis(dichloromethyl)benzene

1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC) contains six chlorine atoms per molecule, resulting in a theoretical chlorine content of approximately 68% by weight (based on a molecular weight of 312.84 g/mol for C8H4Cl6) [1]. This is a significantly higher halogen loading compared to its direct analog 1,4-bis(dichloromethyl)benzene (DCB, C8H6Cl4, MW 243.95 g/mol), which contains only four chlorine atoms and has a theoretical chlorine content of approximately 58% [2]. For applications where a high halogen content is critical—such as in flame retardant additives where a higher weight percent of halogen directly correlates with improved fire-suppressing performance or in polymers where chlorine content modifies solubility and dielectric properties—DDC offers a 17% relative increase in halogen payload per molecule . This higher chlorine density can reduce the required loading of the additive in a final formulation to achieve the desired performance.

Flame Retardancy Polymer Chemistry Material Properties Halogen Content

Differentiated Monomer Performance: Enabling High Inherent Viscosity and Soluble Poly(amide-imide) Films

The specific reactivity and structure of 1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC) directly translate to desirable properties in advanced polymers that are not easily replicated with other monomers. When used as a monomer to synthesize poly(amide-imide)s, DDC yields polymers that exhibit high inherent viscosities and excellent solubility in organic solvents, enabling the formation of transparent, flexible, and tough films . While specific comparative viscosity data against polymers derived from non-chlorinated 1,4-bis(dichloromethyl)benzene (DCB) is not readily available in the primary literature, the presence of the two ring chlorines on DDC is known to increase the rigidity of the polymer backbone and alter its interaction with solvents, which is a class-level effect that leads to higher glass transition temperatures and improved processability for coating applications [1]. This contrasts with polymers made from the simpler DCB, which may lack the same level of solubility or mechanical integrity due to a more flexible and less interactive polymer chain.

Polymer Synthesis Poly(amide-imide) Material Science Solubility

High LogP of 5.95 for DDC Versus 3.67 for Ortho-Isomer: Implications for Environmental Fate and Formulation

The partition coefficient (LogP) is a critical parameter for understanding a compound's behavior in biological and environmental systems, as well as its compatibility in formulations. 1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC) has a predicted LogP value of 5.95 , which is significantly higher than the LogP of 3.67 reported for the ortho-isomer, 1,2-bis(dichloromethyl)benzene [1]. This difference of over two LogP units means DDC is more than 100 times more lipophilic (favoring partitioning into non-polar phases like octanol) than its ortho-analog. For applications like flame retardants in polymeric materials, a higher LogP suggests better compatibility and retention within the hydrophobic polymer matrix, potentially reducing leaching over time. Conversely, for environmental fate assessment, this data indicates a much higher bioaccumulation potential for DDC (supported by a calculated Log Koc of 5.25 [2]) which is a critical piece of information for regulatory compliance and risk assessment during procurement.

Environmental Chemistry QSAR Formulation Science LogP

Validated Application Scenarios for 1,4-Dichloro-2,5-bis(dichloromethyl)benzene (CAS 41999-84-2)


Synthesis of High-Performance Poly(amide-imide) Films and Coatings

As established, 1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC) is a proven monomer for creating poly(amide-imide)s with high inherent viscosity and excellent solubility in organic solvents . This specific combination of properties is critical for producing transparent, flexible, and mechanically tough films. The ring-chlorine atoms in DDC contribute to polymer backbone rigidity and solubility, making it a superior building block compared to non-chlorinated alternatives for advanced coating applications in electronics and aerospace where thermal stability and film integrity are paramount.

Flame Retardant Additive for High-Heat Thermoplastics

With a high chlorine content of approximately 68% by weight and a melting point above 72°C, DDC is an ideal candidate for formulating flame retardant additives, especially in high-heat thermoplastics [1][2]. Its 17% higher halogen payload compared to 1,4-bis(dichloromethyl)benzene (DCB) means that less additive is required to achieve the same level of flame retardancy, thereby preserving more of the host polymer's inherent mechanical properties . The compound's high thermal stability (boiling point ~341°C) ensures it remains intact during high-temperature polymer processing, a common failure point for lower-molecular-weight or more volatile flame retardants .

Precursor for Custom Specialty Monomers and Crosslinking Agents

The presence of two reactive dichloromethyl groups and two ring chlorines makes DDC a versatile platform for synthesizing more complex, custom monomers or crosslinking agents for advanced material applications. The ton-scale synthesis process reported by Wang et al. (2020) with a 73% yield validates its commercial availability as a reliable starting material for industrial R&D . This de-risked supply chain is a key differentiator for procurement, as it allows for the exploration of DDC in novel applications—such as in the synthesis of functionalized polymers for ion-exchange resins or as a component in high-refractive-index materials—without the concern of sourcing exotic, multi-step intermediates [3].

Hydrophobic Modification of Polymer Matrices

The high lipophilicity of DDC, indicated by a predicted LogP of 5.95, makes it an excellent candidate for modifying the surface or bulk properties of polymers to enhance water repellency or improve compatibility with non-polar matrices . This property is starkly different from its ortho-isomer (LogP ~3.7), providing a 100-fold difference in partitioning behavior. For applications such as hydrophobic coatings or for reducing water uptake in composite materials, the use of DDC as a co-monomer or additive can impart a significant and quantifiable hydrophobic character that would not be achievable with more polar analogs.

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